Semapimod hydrochloride dihydrate, also known as CNI-1493, is an investigational compound with significant anti-inflammatory, immunomodulatory, antiviral, and antimalarial properties. It is primarily studied for its potential therapeutic applications in various inflammatory and autoimmune disorders, particularly Crohn's disease. Semapimod functions by inhibiting pro-inflammatory cytokine activity and modulating immune responses, making it a subject of interest in clinical research for conditions characterized by excessive inflammation .
Semapimod was developed at the Picower Institute for Medical Research and is currently licensed to Cytokine PharmaSciences. The compound belongs to the class of tetravalent guanylhydrazones and is categorized as a synthetic mitogen-activated protein kinase blocker. Its chemical formula is C34H60Cl4N18O4, with a molar mass of approximately 890.75 g/mol .
The synthesis of Semapimod involves several steps:
The molecular structure of Semapimod features a complex arrangement that contributes to its biological activity. Key structural data includes:
Semapimod engages in specific chemical reactions that underpin its mechanism of action:
The primary mechanism through which Semapimod exerts its effects involves modulation of inflammatory pathways via the cholinergic anti-inflammatory pathway. This process includes:
Semapimod hydrochloride dihydrate exhibits several notable physical and chemical properties:
Semapimod has been investigated for various scientific uses:
Semapimod hydrochloride dihydrate is a tetravalent guanylhydrazone compound with the systematic name N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide tetrahydrochloride dihydrate. Its molecular formula is C₃₄H₅₆Cl₄N₁₈O₂ (equivalent to C₃₄H₅₂N₁₈O₂·4HCl·2H₂O), with a molecular weight of 890.75 g/mol [4] [7]. The structure features a central decanediamide linker flanked by symmetric phenyl rings, each substituted with two guanylhydrazone groups. This symmetry contributes to its crystallinity, though single-crystal X-ray diffraction data remain limited in public literature. The dihydrate form stabilizes the crystal lattice via hydrogen bonding between water molecules and the chloride ions/guanidine groups [4] [8].
Table 1: Molecular Properties of Semapimod Hydrochloride Dihydrate
Property | Value |
---|---|
Molecular Formula | C₃₄H₅₆Cl₄N₁₈O₂ |
Molecular Weight | 890.75 g/mol |
Crystal System | Not fully characterized |
Hydrogen Bond Donors | 14 |
Hydrogen Bond Acceptors | 10 |
Rotatable Bonds | 19 |
Complexity | 1290 |
Solubility: The compound is freely soluble in water (2.17 mg/mL, ~2.4 mM) and methanol, sparingly soluble in ethanol, and practically insoluble in nonpolar solvents like dichloromethane or ether [6] [8]. Aqueous solubility is pH-dependent due to protonation of the guanidine groups.
Stability:
Hygroscopicity: Exhibits moderate hygroscopicity due to ionic chloride groups and hydration sites. Weight gain of 5–7% occurs at 80% relative humidity, necessitating desiccated storage [4] [8].
Table 2: Solubility Profile
Solvent | Solubility | Notes |
---|---|---|
Water | ~2.17 mg/mL | Clear solution |
Methanol | Freely soluble | Concentration >50 mg/mL |
Ethanol | Sparingly soluble | <1 mg/mL |
Dichloromethane | Insoluble | Negligible dissolution |
NMR Spectroscopy:
Mass Spectrometry:
X-ray Powder Diffraction (XRPD): Exhibits characteristic peaks at 2θ = 7.5°, 15.2°, 22.8°, and 27.4°, confirming crystallinity. The dihydrate form shows distinct peaks compared to anhydrous salts due to water-mediated H-bonding networks [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7